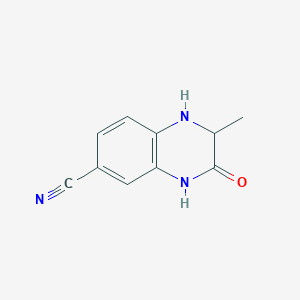

2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

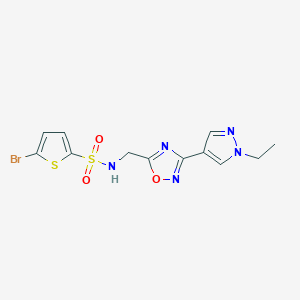

“2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile” is a chemical compound with the molecular formula C10H9N3O . It’s a derivative of quinoxaline, a class of compounds that have been found to possess diverse pharmacological activities .

Synthesis Analysis

The synthesis of quinoxaline derivatives, including “2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile”, often involves the condensation of o-phenylenediamine with glyoxal . Other methods include oxidation of aromatic diamines with various organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .Molecular Structure Analysis

The molecular structure of “2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile” includes a quinoxaline core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring . The compound also has a nitrile group (-CN) and a methyl group (-CH3) attached to the quinoxaline core .Applications De Recherche Scientifique

Medicinal Chemistry

2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile: is a compound of interest in medicinal chemistry due to its structural similarity to quinoxaline derivatives, which are known for their biological activities . These compounds have been studied for their potential use in treating various forms of cancer, including ovarian carcinoma, colon cancer, and breast cancer . The compound’s ability to be modified makes it a valuable scaffold for developing new therapeutic agents.

Agriculture

In the agricultural sector, this compound’s derivatives could be explored for their potential as growth promoters or pesticides. The structural framework of quinoxaline is often found in compounds with bioactive properties, which can be harnessed to protect crops from pests or diseases.

Industrial Applications

The industrial applications of 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile may include the development of new materials with unique properties. Its versatile nature allows for potential use in creating polymers or coatings with specific characteristics desired in manufacturing processes.

Environmental Science

This compound could be utilized in environmental science research, particularly in the development of sensors or assays for detecting pollutants or toxins . Its reactivity and ability to form complexes with metals or organic compounds make it a candidate for environmental monitoring tools.

Biotechnology

In biotechnology, 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile might be used in the synthesis of biomolecules or as a building block in the design of bioconjugates . Its structural features could be beneficial in creating compounds that interact with biological systems in a controlled manner.

Chemistry Research

The compound is of significant interest in chemistry research, where it can be used as a precursor or intermediate in synthetic pathways . Researchers may investigate its reactivity patterns or use it to synthesize more complex molecules with potential applications across various fields of chemistry.

Orientations Futures

The future directions for “2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile” and other quinoxaline derivatives could involve further exploration of their pharmacological activities and potential applications in drug discovery . Additionally, the development of more efficient and environmentally friendly synthetic methods could also be a focus of future research .

Propriétés

IUPAC Name |

2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-6-10(14)13-9-4-7(5-11)2-3-8(9)12-6/h2-4,6,12H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKQZLFDKVPZSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(N1)C=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,7,8-Tetramethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2957755.png)

![3-[[(4-Fluorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B2957756.png)

![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-thiophenecarboxylate](/img/structure/B2957757.png)

![[4-(2-Methylpropyl)morpholin-2-YL]methyl 2-fluoropyridine-4-carboxylate](/img/structure/B2957759.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2957761.png)

![Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2957766.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2957768.png)

![4-[2-(Boc-amino)-3-hydroxy-1-phenylpropyl]phenol](/img/structure/B2957769.png)